molecular formula C21H14ClN3O5 B11559928 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol

Cat. No.: B11559928
M. Wt: 423.8 g/mol
InChI Key: VIIVRVVUHAIQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound that belongs to the class of aromatic compounds It features a benzoxazole ring, a nitrophenol group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative, such as 5-methyl-2-carboxybenzaldehyde, under acidic conditions.

    Nitration: The nitration of the benzoxazole derivative can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Iminomethyl Group: The iminomethyl group can be introduced by the condensation of the benzoxazole derivative with 4-hydroxy-3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and iminomethyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of a quinone derivative.

    Reduction: Reduction of the nitro group results in the corresponding amino derivative.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol involves its interaction with molecular targets, such as enzymes or receptors. The benzoxazole ring and the nitrophenol group can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The chloro and iminomethyl groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-[(E)-{[4-hydroxy-3-(benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol: Lacks the methyl group on the benzoxazole ring.

    4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Lacks the nitro group.

    4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-aminophenol: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both the nitro group and the benzoxazole ring in 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol imparts unique chemical and biological properties. The nitro group can participate in redox reactions, while the benzoxazole ring can enhance the compound’s stability and binding affinity to molecular targets.

Properties

Molecular Formula

C21H14ClN3O5

Molecular Weight

423.8 g/mol

IUPAC Name

4-chloro-2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C21H14ClN3O5/c1-11-2-5-19-16(6-11)24-21(30-19)15-9-14(3-4-18(15)26)23-10-12-7-13(22)8-17(20(12)27)25(28)29/h2-10,26-27H,1H3

InChI Key

VIIVRVVUHAIQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.